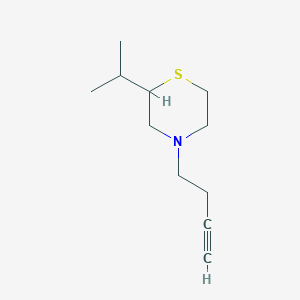
4-But-3-ynyl-2-propan-2-ylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-But-3-ynyl-2-propan-2-ylthiomorpholine” is a chemical compound with the CAS Number: 2155113-61-2 . It has a molecular weight of 197.34 . The IUPAC name for this compound is 4-(but-3-yn-1-yl)-2-isopropylthiomorpholine .
Molecular Structure Analysis
The InChI code for “4-But-3-ynyl-2-propan-2-ylthiomorpholine” is 1S/C11H19NS/c1-4-5-6-12-7-8-13-11(9-12)10(2)3/h1,10-11H,5-9H2,2-3H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-But-3-ynyl-2-propan-2-ylthiomorpholine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees .科学的研究の応用
Heterocyclic Derivative Syntheses
Researchers have explored the catalytic reactions of yn-1-ones, including structures similar to 4-But-3-ynyl-2-propan-2-ylthiomorpholine, for the synthesis of various heterocyclic derivatives. These reactions involve oxidative carbonylation conditions to yield compounds like tetrahydrofuran and dioxolane derivatives, showcasing the potential of such chemical structures in creating pharmacologically relevant molecules (Bacchi et al., 2005).
Anticonvulsant Activity
New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been synthesized, combining the chemical fragments of known antiepileptic drugs. This research indicates the potential for structures related to 4-But-3-ynyl-2-propan-2-ylthiomorpholine in the development of new therapeutic agents for epilepsy treatment (Kamiński et al., 2015).
Corrosion Inhibition
Tertiary amines, including derivatives similar to 4-But-3-ynyl-2-propan-2-ylthiomorpholine, have been synthesized and evaluated for their ability to inhibit carbon steel corrosion. This research highlights the chemical's utility in protective coatings and materials engineering (Gao et al., 2007).
Antimicrobial Activity
The synthesis of sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl groups has been explored, demonstrating the antimicrobial activity of these compounds. This indicates the potential use of 4-But-3-ynyl-2-propan-2-ylthiomorpholine derivatives in combating microbial infections (Fadda et al., 2016).
Dye-Sensitized Solar Cells
Research into carboxylated cyanine dyes for dye-sensitized solar cells suggests the application of 4-But-3-ynyl-2-propan-2-ylthiomorpholine derivatives in improving photoelectric conversion efficiency, contributing to advancements in solar energy technologies (Wu et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .
特性
IUPAC Name |
4-but-3-ynyl-2-propan-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS/c1-4-5-6-12-7-8-13-11(9-12)10(2)3/h1,10-11H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASVKVVBYAVYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-But-3-ynyl-2-propan-2-ylthiomorpholine | |
CAS RN |
2155113-61-2 |
Source


|
| Record name | 4-(but-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

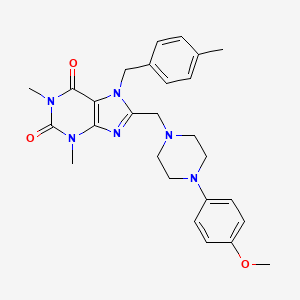
![7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2536137.png)
![{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2536138.png)
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide](/img/structure/B2536139.png)
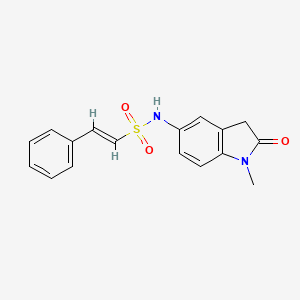
![4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile](/img/structure/B2536144.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2536145.png)

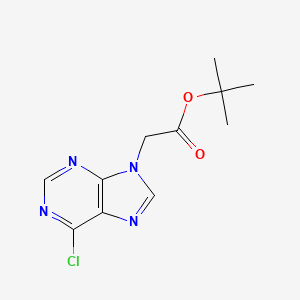
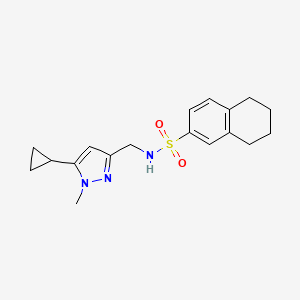
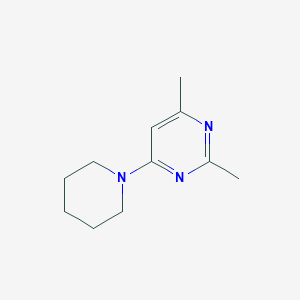

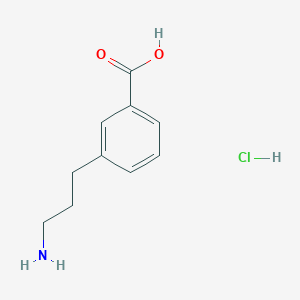
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)